N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic small-molecule acetamide derivative featuring a pyridazine-thiazole core. Its structure includes:
- A pyridazine ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety.
- A 1,3-thiazole ring at the 5-position of the pyridazine, bearing 4-methyl and 4-methoxyphenyl substituents.
- A 2-methoxyphenyl group attached to the acetamide nitrogen.
This compound is hypothesized to exhibit bioactivity due to its structural similarity to known thiazole- and pyridazine-based pharmaceuticals. The presence of electron-donating methoxy groups may enhance solubility and target binding, while the thiazole and pyridazine rings contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-23(33-24(25-15)16-8-10-17(30-2)11-9-16)19-12-13-22(28-27-19)32-14-21(29)26-18-6-4-5-7-20(18)31-3/h4-13H,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGYKKIFBTZDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazole Ring: Starting with the appropriate thioamide and aldehyde, the thiazole ring can be synthesized through a cyclization reaction.
Attachment of the Pyridazine Ring: The thiazole derivative can then be reacted with a pyridazine derivative under suitable conditions to form the desired pyridazinyl-thiazole intermediate.
Final Coupling Reaction: The intermediate is then coupled with 2-methoxyphenyl acetamide under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Cell Cycle Arrest : It affects the cell cycle progression, preventing cancer cells from dividing and proliferating.
Neuroprotective Effects
The compound also shows promise in neuroprotective applications. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Potential mechanisms include:
- Antioxidant Activity : Reduces oxidative damage by scavenging free radicals.
- NMDA Receptor Modulation : Acts as an antagonist at NMDA receptors, which can help mitigate excitotoxicity.
| Neurodegenerative Disease | Mechanism of Action | Reference |
|---|---|---|
| Alzheimer's Disease | Reduces oxidative stress | |
| Parkinson's Disease | Modulates NMDA receptor activity |
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole/Thiazole Cores and Sulfanyl Linkers
(a) N-(2-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences :
- Replaces the pyridazine-thiazole core with a 1,2,4-triazole ring .
- Substitutes the 2-methoxyphenyl group with a 2-ethoxyphenyl moiety.
- Features a 4-methylphenyl substituent instead of 4-methoxyphenyl.
- Implications: The triazole ring may reduce metabolic stability compared to thiazole-pyridazine systems.
(b) 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Differences :
- Incorporates a thiophene ring instead of pyridazine.
- Substitutes the methoxyphenyl group with a 4-fluorophenyl moiety.
- Thiophene may confer distinct electronic properties affecting redox activity .
Analogues with Varied Substituents on Acetamide Moieties
(a) N-(2-Ethoxyphenyl)-2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences :
- Introduces an allyl group on the triazole ring.
- Uses a pyridinyl substituent instead of methylphenyl.
- Implications :
(b) N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Bioactivity Comparisons
- Ferroptosis Induction : Thiazole-containing compounds (e.g., ) demonstrate selective ferroptosis induction in cancer cells. The target compound’s thiazole-pyridazine core may share this mechanism .
- Antimicrobial Activity : Triazole-sulfanyl acetamides () show efficacy against microbial targets, implying the target compound’s sulfanyl linker could confer similar properties .
- Metabolic Stability : Methoxy and ethoxy groups in analogues () enhance metabolic half-life compared to halogenated derivatives (), suggesting the target compound’s methoxy groups may optimize pharmacokinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Research Findings and Implications
- Structural Flexibility : The pyridazine-thiazole core offers a balance of stability and electronic diversity, outperforming triazole derivatives in metabolic studies .
- Substituent Effects : Methoxy groups enhance solubility and target specificity compared to halogenated or alkylated analogues, reducing off-target interactions .
- Therapeutic Potential: The compound’s dual heterocyclic system positions it as a candidate for oncology and infectious disease research, pending further in vitro validation .
Biological Activity
N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound possesses a unique structure characterized by:
- A methoxyphenyl group.
- A thiazole moiety linked to a pyridazine ring.
- A sulfanyl acetamide functional group.
This structural complexity is believed to contribute to its diverse biological effects.
Antitumor Activity
Research indicates that compounds with thiazole and pyridazine rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study showed that thiazole-based compounds could inhibit the growth of cancer cells with IC50 values in the low micromolar range, suggesting potent antitumor activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain thiazole-containing compounds possess minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against various pathogens . This suggests that this compound may also have similar antimicrobial efficacy.
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for their anticonvulsant properties. In animal models, compounds structurally related to the target compound exhibited protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES), indicating potential use in treating epilepsy . The structure–activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups enhances anticonvulsant activity.
Study 1: Antitumor Efficacy
A recent study focused on a series of thiazole-pyridazine derivatives, including analogs of this compound. The study reported significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of thiazole derivatives. The study found that certain compounds demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with effective concentrations correlating with structural features similar to those in this compound .
Q & A
Q. What are the core structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound integrates a thiazole ring (4-methyl substitution), a pyridazine ring (6-position linkage), and an acetamide backbone with methoxyphenyl substituents. The thiazole and pyridazine moieties contribute to π-π stacking and hydrogen-bonding interactions, enhancing binding to biological targets like kinases. The methoxy groups modulate lipophilicity and metabolic stability .
- Key structural contributions :
- Thiazole: Enhances electrophilic reactivity for nucleophilic substitutions.
- Pyridazine: Stabilizes aromatic interactions in enzyme active sites.
- Methoxyphenyl groups: Improve solubility and reduce oxidative degradation.
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Synthesis involves multi-step reactions :
- Thiazole ring formation : Condensation of 4-methoxyphenyl thiourea with bromoacetone under reflux (ethanol, 12 h).
- Pyridazine coupling : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst (DME/H₂O, 80°C).
- Sulfanylacetamide linkage : Thiol-ene click chemistry with N-(2-methoxyphenyl)chloroacetamide (DMF, K₂CO₃).
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water) and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify methoxy (-OCH₃) and thiazole proton signals.
- Purity assessment : HPLC (UV detection at 254 nm, retention time ~8.2 min).
- Mass analysis : HRMS (ESI+) for exact mass matching (theoretical [M+H]⁺: 495.1423).
- Stability screening : TGA/DSC to evaluate thermal decomposition (>200°C stable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd). Use response surface methodology to identify optimal conditions.
- Case study : Increasing Pd(PPh₃)₄ to 8 mol% in DMF improved Suzuki-Miyaura coupling yield from 62% to 88% .
- Scalability : Switch to flow chemistry for thiazole formation to reduce reaction time (2 h vs. 12 h) and enhance reproducibility .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Comparative assays : Re-evaluate potency under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural analogs : Synthesize derivatives (e.g., replace 4-methyl thiazole with 4-ethyl) to isolate SAR trends.
- Meta-analysis : Cross-reference data from at least three independent studies using PubChem BioAssay (AID 1259381) .
Q. What mechanistic approaches are used to study its interaction with biological targets?
- Enzyme inhibition : Kinase profiling (e.g., EGFR T790M mutant) via fluorescence polarization (FP) assays.
- Cellular uptake : Radiolabel with ¹⁴C-acetamide to track intracellular accumulation in cancer cell lines.
- Molecular docking : AutoDock Vina simulations to predict binding poses in ATP pockets (PDB: 4HJO) .
Q. How to assess its stability under physiological conditions for in vivo studies?
- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS/MS over 72 h.
- Photostability : Expose to UV light (320 nm, 48 h) and monitor by TLC.
- Metabolite profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation products .
Q. What strategies are employed to establish structure-activity relationships (SAR)?
- Analog synthesis : Modify substituents (e.g., 4-methoxy → 4-ethoxy, thiazole → oxazole).
- Bioactivity matrix :
| Analog | Thiazole Substitution | IC₅₀ (EGFR) | LogP |
|---|---|---|---|
| Parent | 4-methyl | 12 nM | 3.2 |
| A1 | 4-ethyl | 8 nM | 3.5 |
| A2 | Oxazole | 450 nM | 2.8 |
- 3D-QSAR : CoMFA models to correlate steric/electrostatic fields with activity .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure Cmax, Tmax, and AUC in rodent models.
- Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability.
- Metabolomics : Identify plasma metabolites via UPLC-QTOF-MS to adjust dosing regimens .
Q. What computational methods predict off-target interactions or toxicity risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
